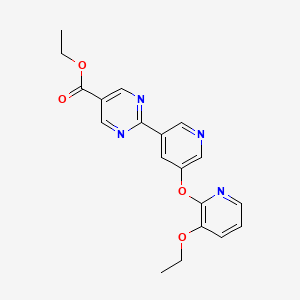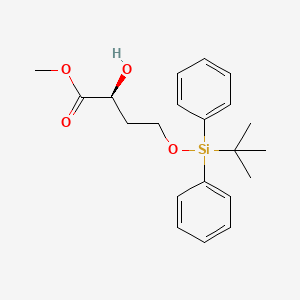
1,3-Bis(4-iodophenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-iodophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H10I2O2 It is a derivative of propane-1,3-dione, where two iodine atoms are substituted at the para positions of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-iodophenyl)propane-1,3-dione can be synthesized through a multi-step process. One common method involves the reaction of 4-iodobenzaldehyde with acetone in the presence of a base, followed by oxidation to form the desired diketone . The reaction conditions typically include:
Reagents: 4-iodobenzaldehyde, acetone, base (e.g., sodium hydroxide)
Solvents: Methanol, water
Temperature: Room temperature
Reaction Time: 12 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-iodophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The diketone can be reduced to the corresponding diol or oxidized to form more complex structures.
Complex Formation: It can form complexes with metals, such as copper, under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with azide or thiol groups replacing iodine.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with hydroxyl groups replacing carbonyl groups.
Scientific Research Applications
1,3-Bis(4-iodophenyl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-iodophenyl)propane-1,3-dione involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-hydroxyphenyl)propane-1,3-dione: Similar structure but with hydroxyl groups instead of iodine.
1,3-Bis(4-bromophenyl)propane-1,3-dione: Bromine atoms instead of iodine.
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Methoxy groups instead of iodine.
Uniqueness
1,3-Bis(4-iodophenyl)propane-1,3-dione is unique due to the presence of iodine atoms, which impart distinct reactivity and properties. The iodine atoms make it suitable for specific substitution reactions and complex formation with metals, which are not as easily achieved with other similar compounds.
Properties
Molecular Formula |
C15H10I2O2 |
|---|---|
Molecular Weight |
476.05 g/mol |
IUPAC Name |
1,3-bis(4-iodophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H10I2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 |
InChI Key |
MRKSUTGTXLYQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)

![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)
![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)


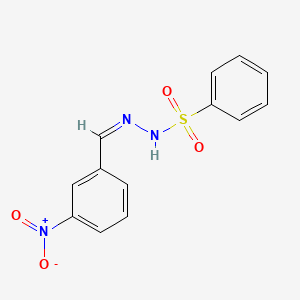

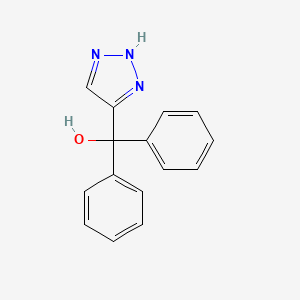
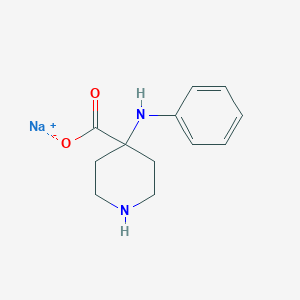
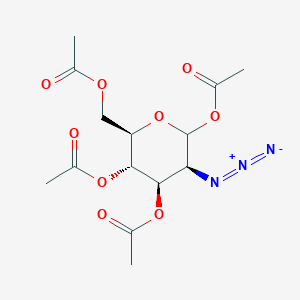
![1-[(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11830676.png)
